カルボキシアトラクチロシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

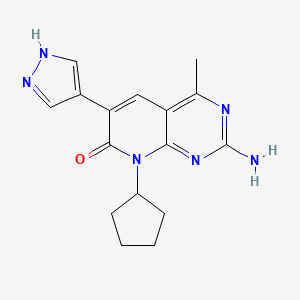

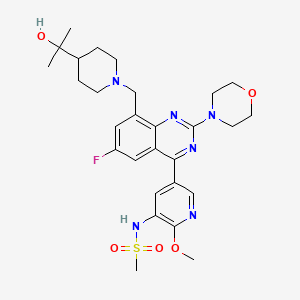

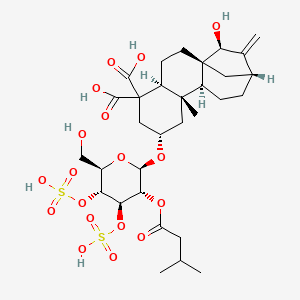

Carboxyatractyloside is a highly toxic diterpene glycoside that inhibits the ADP/ATP translocase. It is about ten times more potent than its analog, atractyloside. Carboxyatractyloside is known for its effectiveness in inhibiting oxidative phosphorylation and is considered more effective than atractyloside. This compound is found in various plants, including Xanthium species and Atractylis gummifera .

科学的研究の応用

Carboxyatractyloside has several scientific research applications:

Chemistry: It is used as a tool to study mitochondrial function and the ADP/ATP translocase.

Biology: Researchers use it to investigate the role of mitochondria in cellular metabolism and apoptosis.

Medicine: It serves as a model compound to study mitochondrial diseases and potential therapeutic interventions.

Industry: Carboxyatractyloside is explored for its potential use in developing novel acaricides for crop protection

作用機序

Safety and Hazards

Carboxyatractyloside is highly toxic and can be harmful if swallowed, in contact with skin, or if inhaled . Symptoms of carboxyatractyloside poisoning may include abdominal pain, nausea and vomiting, drowsiness, palpitations, sweating, and trouble breathing . In severe cases, convulsions, liver failure, and loss of consciousness may develop, which can lead to death .

生化学分析

Biochemical Properties

Carboxyatractyloside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

Carboxyatractyloside has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Carboxyatractyloside is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Carboxyatractyloside can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Carboxyatractyloside vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Carboxyatractyloside is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Carboxyatractyloside is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Carboxyatractyloside and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Carboxyatractyloside can be synthesized through several steps. One key step involves labeling with tritiated potassium borohydride after oxidation of the primary alcohol of the glucose disulfate moiety using dicyclohexylcarbodiimide and phosphorus pentoxide under anhydrous conditions in a dimethyl sulfoxide medium . Industrial production methods often involve extraction from plants like Xanthium sibiricum and Atractylis gummifera .

化学反応の分析

Carboxyatractyloside undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

Carboxyatractyloside is often compared with similar compounds such as atractyloside and bongkrekic acid. While atractyloside is effective in inhibiting oxidative phosphorylation, carboxyatractyloside is considered more potent and effective. Bongkrekic acid, another inhibitor of the ADP/ATP translocase, shares similar inhibitory properties but differs in its molecular structure and binding affinity .

Similar Compounds

- Atractyloside

- Bongkrekic acid

- Atractyligenin

特性

CAS番号 |

33286-30-5 |

|---|---|

分子式 |

C31H46K2O18S2 |

分子量 |

849.0 g/mol |

IUPAC名 |

(1S,4R,7S,9R,10R,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid |

InChI |

InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-;;/m1../s1 |

InChIキー |

RWEZIQDTEROURZ-WWJHHVHBSA-N |

異性体SMILES |

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K].[K] |

SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O |

正規SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K].[K] |

外観 |

Solid powder |

関連するCAS |

33286-30-5 (di-potassium salt) |

同義語 |

Gummiferin; Carboxyatractyloside dipotassium; potassium (2S,4aS,6aR,7S,9R,11aS,11bS)-7-hydroxy-2-(((2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-((3-methylbutanoyl)oxy)-4,5-bis(sulfooxy)tetrahydro-2H-pyran-2-yl)oxy)-11b-methyl-8-methylenedodecahydro-6a,9-methanocyclohepta[a]naphthalene-4,4(1H)-dicarboxylate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)